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2-Isopropyl-4-methyl-1H-indole

Cat. No.: B11916655
M. Wt: 173.25 g/mol
InChI Key: VDTZUJHTJYYLOJ-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Core in Organic Chemistry

The indole nucleus, a molecular structure composed of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. irjmets.comjchr.org Its unique benzopyrrole structure results in a conjugated system with significant aromatic stability and notable electronic properties. irjmets.com This electron-rich nature, particularly at the C3 position of the pyrrole ring, makes the indole core highly reactive towards electrophilic substitution, rendering it a versatile precursor in organic synthesis. irjmets.comresearchgate.net

The significance of the indole scaffold is underscored by its widespread presence in a vast array of natural products, including alkaloids and the essential amino acid tryptophan. irjmets.comnih.govbohrium.com Tryptophan itself serves as a biosynthetic precursor to many biologically important molecules. nih.gov This prevalence in nature has established the indole framework as a "privileged scaffold" in medicinal chemistry and drug discovery. jchr.orgnih.govbohrium.com The inherent ability of the indole ring system to mimic the structure of peptides allows it to bind effectively to various proteins and enzymes, making it a frequent target in the development of new therapeutic agents. jchr.orgnih.gov Its structural rigidity and the capacity to orient substituents in three-dimensional space further enhance its value as a building block for complex molecular architectures. nih.gov

Overview of Substituted Indole Derivatives in Contemporary Research

The functionalization of the indole core gives rise to a vast class of molecules known as substituted indole derivatives, which are subjects of intense contemporary research. ijpsr.comresearchgate.net By strategically adding various chemical groups (substituents) to different positions on the indole ring, chemists can fine-tune the molecule's steric and electronic properties. irjmets.com This modulation of the core structure is a fundamental strategy in diverse scientific fields, from medicinal chemistry to materials science. irjmets.comnumberanalytics.com

In modern drug discovery, substituted indoles are investigated for a wide spectrum of pharmacological activities. nih.govresearchgate.net For example, research has shown that different substitution patterns can lead to compounds with anticancer, anti-inflammatory, antimicrobial, and antiviral properties. openmedicinalchemistryjournal.com Beyond medicine, functionalized indoles are gaining traction in materials science for the development of organic electronics, such as organic light-emitting diodes (OLEDs). numberanalytics.com The ability to alter the indole's electronic characteristics through substitution is key to creating materials with specific optical and conductive properties. nih.gov Furthermore, indole derivatives are explored in catalysis and as building blocks for agrochemicals, highlighting the scaffold's versatility. irjmets.comnumberanalytics.com The development of new catalytic methods to achieve selective functionalization at various positions on the indole ring remains an active and important area of chemical research. researchgate.netnih.gov

Contextualization of 2-Isopropyl-4-methyl-1H-indole within 2,4-Disubstituted Indole Chemistry

Table 1: Properties of this compound

PropertyValue
Molecular Formula C12H15N
IUPAC Name This compound
CAS Number 42958-23-6
Canonical SMILES CC1=CC=C2C(=C1)C(=C(N2)C(C)C)C

This data is compiled from chemical databases and general chemical knowledge.

The academic investigation of seemingly simple alkyl-substituted indoles, such as this compound, is driven by several fundamental scientific objectives. These molecules serve as model systems to understand the nuanced effects of alkyl groups on the chemical and physical properties of the indole core.

Steric and Electronic Effects: The size and position of alkyl groups can exert significant steric hindrance, influencing the reactivity of the indole ring and its ability to interact with other molecules. nih.gov For instance, a bulky isopropyl group at the C2 position can shield the N-H proton and the C3 position, altering the site of subsequent chemical reactions compared to a less hindered indole. Electronically, alkyl groups are weakly electron-donating, which can increase the electron density of the aromatic system and affect its nucleophilicity and susceptibility to oxidation. nih.gov

Probing Reaction Mechanisms: Studying the reactions of specific alkyl-indoles helps chemists to elucidate complex reaction mechanisms. By observing how known reactions behave with a substituted substrate, researchers can map the electronic and steric demands of a given chemical transformation. researchgate.net

Synthetic Building Blocks: Alkyl-substituted indoles are valuable starting materials or intermediates in the synthesis of more complex, high-value molecules. researchgate.netresearchgate.net A specific substitution pattern, achieved early in a synthetic sequence, can be carried through to a final target, such as a natural product or a pharmaceutical candidate. rsc.org

Structure-Activity Relationship (SAR) Studies: In medicinal chemistry, the systematic variation of alkyl substituents is a classic strategy in establishing structure-activity relationships. By synthesizing and testing a series of related compounds where only the alkyl group's size or position changes, researchers can determine which structural features are critical for a desired biological effect. nih.govnih.gov This foundational knowledge is essential for the rational design of more potent and selective drug candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15N B11916655 2-Isopropyl-4-methyl-1H-indole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

4-methyl-2-propan-2-yl-1H-indole

InChI

InChI=1S/C12H15N/c1-8(2)12-7-10-9(3)5-4-6-11(10)13-12/h4-8,13H,1-3H3

InChI Key

VDTZUJHTJYYLOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(NC2=CC=C1)C(C)C

Origin of Product

United States

Synthetic Methodologies for 2 Isopropyl 4 Methyl 1h Indole and Analogous Structures

Classical Indole (B1671886) Synthesis Strategies and their Applicability to Substituted Indoles

Classical methods for indole synthesis have been refined over more than a century and remain fundamental to the construction of the indole core. Their application to unsymmetrically substituted indoles like 2-isopropyl-4-methyl-1H-indole requires a nuanced understanding of their mechanisms and limitations.

Fischer Indole Synthesis for 2- and 3-Substituted Indoles

The Fischer indole synthesis, first reported in 1883, is a robust and widely used method that involves the acid-catalyzed cyclization of an arylhydrazone. byjus.com The arylhydrazone is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. acs.orgalfa-chemistry.com

The mechanism proceeds through the formation of the phenylhydrazone, which then tautomerizes to its enamine form. byjus.com A key step is the irreversible wikipedia.orgwikipedia.org-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. byjus.com

For the synthesis of this compound, the logical starting materials would be (3-methylphenyl)hydrazine and methyl isopropyl ketone. A critical consideration in this approach is the use of an unsymmetrical ketone, which can lead to the formation of two regioisomeric products. The direction of enamine formation and subsequent cyclization is influenced by factors such as the nature of the acid catalyst, reaction temperature, and steric hindrance. byjus.comthermofisher.com Generally, the reaction favors the formation of the more stable enamine, which in the case of methyl isopropyl ketone would be the one with the double bond towards the more substituted carbon, potentially leading to the desired 2-isopropyl product. However, careful optimization of reaction conditions is crucial to maximize the yield of the target isomer.

Parameter Description
Reactants (3-methylphenyl)hydrazine, Methyl isopropyl ketone
Catalyst Brønsted acids (e.g., HCl, H₂SO₄, PPA) or Lewis acids (e.g., ZnCl₂, BF₃)
Key Intermediate (3-methylphenyl)hydrazone of methyl isopropyl ketone
Potential Challenge Formation of regioisomers due to the unsymmetrical ketone.

Madelung Cyclization: Historical Context and Modern Adaptations for 2-Substituted Indoles

The Madelung synthesis, dating back to 1912, involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base. wikipedia.org Historically, this method was limited by its harsh reaction conditions, often requiring temperatures between 200–400 °C and potent bases like sodium or potassium alkoxides, which restricted its applicability to substrates lacking sensitive functional groups. wikipedia.org

The synthesis of this compound via the Madelung route would theoretically start from N-(2,4-dimethylphenyl)isobutyramide. The strong base would deprotonate both the amide nitrogen and the benzylic methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl.

Modern adaptations have significantly broadened the scope of the Madelung synthesis by enabling milder reaction conditions. The use of organolithium reagents, such as n-butyllithium or LDA, allows for cyclization at lower temperatures. Furthermore, "modified" Madelung syntheses have been developed where electron-withdrawing groups on the acyl moiety or the aromatic ring facilitate the initial deprotonation, sometimes allowing the reaction to proceed at or below room temperature. nih.govresearchgate.net A recent development employs a combination of LiN(SiMe₃)₂ and CsF to mediate a tandem Madelung synthesis with high efficiency. organic-chemistry.org

Reissert Indole Synthesis and Related Multistep Approaches

The Reissert indole synthesis offers a pathway to indoles, particularly those substituted at the 2-position, through a two-step process. wikipedia.orgresearchgate.net The classical approach begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. wikipedia.org This is followed by the reductive cyclization of the resulting o-nitrophenylpyruvate derivative. wikipedia.org Common reducing agents for this step include zinc in acetic acid or catalytic hydrogenation. wikipedia.org

Step Description
1. Condensation An o-nitrotoluene derivative reacts with diethyl oxalate.
2. Reductive Cyclization The nitro group is reduced to an amine, which then cyclizes.
3. Decarboxylation The resulting indole-2-carboxylic acid is heated to remove the carboxyl group.

Leimgruber-Batcho Method for Large-Scale Indole Production

The Leimgruber-Batcho indole synthesis is a highly efficient and versatile method, often favored for industrial-scale production due to its high yields and mild conditions. wikipedia.org The synthesis commences with the reaction of an o-nitrotoluene with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. wikipedia.org This intermediate is then reductively cyclized to the indole. wikipedia.org

To synthesize this compound using this method, one would need to start with a precursor that can introduce the isopropyl group at the 2-position. A direct application starting from 4-methyl-2-nitrotoluene would lead to 4-methylindole. Therefore, a modified starting material or a subsequent functionalization of the indole ring would be required. The key advantage of this method is its regiochemical control in the synthesis of 4-substituted indoles, as the substitution on the starting nitrotoluene directly translates to the final indole product. buu.ac.th A variety of reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel, or tin(II) chloride. wikipedia.org

Transition Metal-Catalyzed Syntheses of 2-Substituted Indoles

The advent of transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indoles. These methods often offer milder reaction conditions, greater functional group tolerance, and novel pathways to complex indole structures.

Palladium-Catalyzed Annulation of ortho-Haloanilines with Alkynes

Palladium-catalyzed reactions have emerged as powerful tools for the construction of the indole nucleus. One common approach involves the coupling of an o-haloaniline with a terminal or internal alkyne. acs.orgacs.org This method allows for the direct installation of a substituent at the 2-position of the indole ring.

For the synthesis of this compound, this strategy would involve the reaction of 2-halo-6-methylaniline (where the halogen is typically iodine or bromine) with 3-methyl-1-butyne. The palladium catalyst, often in conjunction with a suitable ligand and base, facilitates a cascade of reactions that typically includes a Sonogashira coupling followed by an intramolecular cyclization. A variety of palladium catalysts and ligands can be employed, and the reaction conditions can be tuned to optimize the yield and purity of the desired product. This method is particularly advantageous for its modularity, allowing for the synthesis of a wide range of substituted indoles by simply varying the aniline (B41778) and alkyne coupling partners. nih.gov

Component Example
Aniline Precursor 2-bromo-6-methylaniline or 2-iodo-6-methylaniline
Alkyne 3-methyl-1-butyne
Catalyst System Pd(OAc)₂, Pd(PPh₃)₄, or other Pd(0) or Pd(II) complexes
Ligand Phosphine ligands (e.g., X-Phos) or N-heterocyclic carbenes
Base Amines (e.g., DABCO) or inorganic bases (e.g., K₂CO₃)

Sonogashira Cross-Coupling Followed by Cyclization

The Sonogashira cross-coupling reaction is a robust method for forming carbon-carbon bonds between terminal alkynes and aryl halides, typically catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comnih.gov This methodology has been effectively applied to the synthesis of indoles. The process generally involves the coupling of an appropriately substituted amino-halopyridine or 2-iodoaniline (B362364) with a terminal alkyne. mdpi.comnih.gov The resulting 2-alkynyl aniline intermediate then undergoes a subsequent cyclization reaction to form the indole ring. nih.gov

Catalyst SystemStarting MaterialsKey FeaturesRef.
PdCl₂(PPh₃)₂ / CuIAmino-halopyridines, Terminal alkynesMicrowave-assisted, copper-mediated cyclization can be employed. mdpi.com
Pd(0) catalystN,N-dialkyl-2-iodoaniline, Terminal alkyne, Aryl iodideOne-pot, three-component reaction. Cyclization requires a higher temperature and a polar solvent. nih.gov
Pd(OAc)₂ / Cy₃P2-bromo-N-trifluoroacetylanilide, PhenylacetyleneA practical one-pot, regiospecific process involving consecutive Sonogashira coupling, amidopalladation, and reductive elimination. acs.org

Copper-Mediated Cyclization of 2-Ethynylaniline (B1227618) Derivatives

Copper-catalyzed cyclization of 2-ethynylaniline derivatives provides a mild and efficient route to indole synthesis. organic-chemistry.org This method can be performed at room temperature in an aqueous medium, such as a mixture of water and methanol (B129727), which offers an environmentally benign alternative to traditional organic solvents. organic-chemistry.orgmdpi.com The presence of an additive like 1-ethylpiperidine (B146950) can facilitate the reaction. organic-chemistry.org Copper(II) salts, particularly Cu(OCOCF₃)₂, have been shown to be highly effective catalysts for this transformation, leading to high yields. organic-chemistry.org

This methodology is notable for its applicability to bulky substrates that may be challenging under other conditions. organic-chemistry.org The reaction system also allows for the recycling of the catalyst, making it suitable for larger-scale applications without the need for an inert atmosphere. organic-chemistry.org Furthermore, copper catalysis can be employed in tandem reactions, such as the cyclization of 2-alkynylanilines followed by a C-C bond formation with benzoquinones to produce 3-indolylquinones. nih.gov

CatalystSolventAdditiveKey FeaturesRef.
Cu(OCOCF₃)₂·xH₂OH₂O/MeOH1-EthylpiperidineRoom temperature reaction, catalyst recycling possible. organic-chemistry.org
CuClNot specifiedCs₂CO₃Mild conditions, high yields for 2-substituted indoles from 2-alkynyl tosylanilines. rsc.org
Copper CatalystNot specifiedNot specifiedTandem cyclization and C-C bond formation with benzoquinones. nih.gov

Rhodium-Catalyzed Formation of 2,3-Disubstituted Indoles

Rhodium catalysts have proven to be highly effective in the synthesis of 2,3-disubstituted indoles from various precursors. One notable approach involves the rhodium-catalyzed cascade reaction of β,β-disubstituted styryl azides. nih.gov Rhodium carboxylate complexes, such as [Rh₂(esp)₂], can catalyze this transformation to selectively produce 2,3-disubstituted indoles as single regioisomers. nih.gov The selectivity of this migratory process is believed to be controlled by the formation of a phenonium ion. nih.gov

Another powerful rhodium-catalyzed method is the intermolecular coupling of arylnitrones with diazo compounds. acs.org This C-H activation/[4+1] annulation process directly yields 2,3-disubstituted NH indoles in high yields with broad functional group tolerance. acs.org Additionally, a tandem reaction involving rhodium(II)-catalyzed denitrogenative annulation of triazole-based benzyl (B1604629) anilines, followed by oxygen-mediated oxidative aromatization, provides a straightforward route to a wide range of functionalized 2,3-disubstituted indoles. acs.org

CatalystSubstrateKey FeaturesRef.
[Rh₂(esp)₂]β,β-Disubstituted styryl azidesSelective formation of single regioisomers. nih.gov
Rh(III) catalystArylnitrones and diazo compoundsC-H activation/[4+1] annulation; high selectivity. acs.org
Rhodium(II) catalystTriazole-based benzyl anilinesTandem denitrogenative annulation and oxidative aromatization. acs.org

Gold-Catalyzed Annulation Processes

Gold catalysis has emerged as a powerful tool for the synthesis of indoles due to the ability of gold(I) and gold(III) complexes to activate π-systems like alkynes. organic-chemistry.orgrsc.org Gold(III)-catalyzed annulation of 2-alkynylanilines in ethanol (B145695) or ethanol-water mixtures at room temperature affords indole derivatives in good yields under mild conditions. organic-chemistry.org This method is efficient and avoids the harsh conditions or protective groups often required in other synthetic routes. organic-chemistry.org A one-flask protocol for the gold-catalyzed conversion of 2-alkynylanilines to 3-bromo- (B131339) and 3-iodoindoles has also been developed. organic-chemistry.org

Gold(I) catalysts can also be employed, for instance, in the reaction of alkynyl thioethers with isoxazoles to regioselectively produce 3-sulfenylated indoles through a formal (3+2) cycloaddition pathway. nih.gov Furthermore, a ligand-dependent cyclization strategy using gold catalysts allows for the divergent synthesis of either indole or furoindole scaffolds from ynamide precursors. rsc.orgrsc.org The choice of an ancillary ligand, such as triphenylphosphine, can direct the reaction towards the formation of the indole framework. rsc.orgrsc.org

CatalystSubstrateKey FeaturesRef.
NaAuCl₄·2H₂O2-AlkynylanilinesMild, room temperature reaction in EtOH or EtOH/H₂O. organic-chemistry.org
[IPrAu(CH₃CN)]SbF₆Alkynyl thioethers and nih.govnih.govbenzisoxazolesRegioselective synthesis of 3-sulfenylated indoles. nih.gov
Gold(I) catalyst with triphenylphosphineYnamidesLigand-controlled selective formation of indoles. rsc.orgrsc.org

Metal-Free and Organocatalytic Approaches to Indole Derivatives

Electrochemical Intramolecular C-H Amination

Electrochemical methods offer a sustainable and oxidant-free approach to indole synthesis. An iodide-mediated electrochemical intramolecular C(sp²)-H amination of 2-vinyl anilines has been developed for the switchable synthesis of indoles and indolines. nih.govacs.org This metal-free process relies on the electrochemical generation of a hypervalent iodine species which facilitates the C-H amination. nih.gov The reaction outcome can be directed towards either indoles or indolines by the choice of additives. nih.gov For instance, in the presence of KSCN, a β-H elimination step leads to the formation of indoles. nih.gov This electrochemical protocol is appealing due to its catalyst- and external oxidant-free conditions. nih.gov

MediatorSubstrateKey FeaturesRef.
Iodine2-Vinyl anilinesMetal- and external oxidant-free; switchable synthesis of indoles and indolines. nih.govacs.org

Dehydrogenative Cyclization of 2-Vinylanilides

The dehydrogenative cyclization of 2-vinylanilides presents another efficient route to substituted indoles. An electrocatalytic method employing an organic redox catalyst has been reported for this transformation. nih.govorganic-chemistry.orgacs.org This approach avoids the need for external chemical oxidants and provides rapid access to 3-substituted and 2,3-disubstituted indoles. nih.govorganic-chemistry.org The reaction proceeds through an electrocatalytic process that facilitates the intramolecular cyclization and subsequent dehydrogenation to form the aromatic indole ring. acs.org

In addition to electrochemical methods, metal-free C-H amination of N-Ts-2-alkenylanilines using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) as an oxidant has been developed. This protocol is operationally simple and provides a broad substrate scope for the synthesis of a diverse range of substituted indoles without the need for transition-metal catalysts. researchgate.net

MethodSubstrateKey FeaturesRef.
Electrocatalytic with organic redox catalyst2-VinylanilidesNo external chemical oxidant required; provides 3-substituted and 2,3-disubstituted indoles. nih.govorganic-chemistry.orgacs.org
DDQ as oxidantN-Ts-2-alkenylanilinesMetal-free; operationally simple. researchgate.net

Base-Mediated Condensation Reactions

Base-mediated condensation reactions represent a classical yet effective approach for the synthesis of the indole nucleus. One of the most prominent methods is the Fischer indole synthesis, which involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or a ketone. vulcanchem.comalfa-chemistry.combyjus.comtestbook.comwikipedia.org For the specific synthesis of this compound, a plausible route involves the reaction of 3-methylphenylhydrazine with 3-methyl-2-butanone (B44728) under acidic conditions. vulcanchem.com The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the final indole product. wikipedia.org

Another relevant base-mediated approach involves the condensation of an appropriately substituted o-toluidine (B26562) derivative with a ketone. For instance, the reaction of an o-alkynylaniline with a ketone can lead to the formation of a 2,3-disubstituted indole through a tandem process. mdpi.com While not a direct synthesis of the target molecule, this methodology highlights the versatility of condensation strategies in constructing the indole framework. Acid-catalyzed condensation of indoles with ketones can also lead to the formation of bis(indolyl)methanes, which are an important class of indole derivatives. umn.edu

Table 1: Examples of Base-Mediated Condensation Reactions for Indole Synthesis
ReactantsCatalyst/ConditionsProductReference
3-Methylphenylhydrazine and 3-Methyl-2-butanoneAcid catalyst (e.g., ZnCl₂)This compound vulcanchem.com
Indole and 4-ChlorobenzaldehydeGlacial acetic acid2-[(4-chlorophenyl)(1H-indol-3-yl)methyl]-1H-indole researchgate.net
o,m-Tolylhydrazine hydrochlorides and Isopropyl methyl ketoneAcetic acid, room temperatureMethyl indolenines mdpi.com

Strategies for Regioselective Introduction of Isopropyl and Methyl Groups

The synthesis of this compound necessitates the regioselective introduction of two different alkyl groups onto the indole core. This can be achieved by either starting with a pre-functionalized precursor or by sequential functionalization of the indole nucleus.

Functionalization at the C-2 Position of the Indole Core

The C-2 position of the indole ring is generally less reactive towards electrophilic substitution compared to the C-3 position. However, several methods have been developed for the regioselective functionalization of C-2. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. For instance, the direct C-2 alkylation of N-H indoles can be achieved using a palladium catalyst in the presence of norbornene, which acts as a transient directing group. amazonaws.com This methodology allows for the introduction of various alkyl groups, including isopropyl, at the C-2 position with high regioselectivity.

Another approach involves the use of a removable directing group on the indole nitrogen. For example, a pyrimidyl group can direct the palladium-catalyzed methylation of the C-2 position. rsc.orgnih.gov After the reaction, the directing group can be cleaved to afford the C-2 methylated indole. While this example demonstrates methylation, the principle can be extended to the introduction of other alkyl groups like isopropyl through the use of appropriate alkylating agents.

Table 2: Methods for Regioselective C-2 Functionalization of Indoles
MethodCatalyst/ReagentsKey FeaturesReference
Palladium-catalyzed direct alkylationPdCl₂(MeCN)₂, norborneneHigh regioselectivity for C-2, applicable to N-H indoles amazonaws.com
Directed C-2 methylationPalladium catalyst, N-2-pyrimidyl directing groupSite-specific methylation at C-2, removable directing group rsc.orgnih.gov

Functionalization at the C-4 Position of the Benzene (B151609) Ring

Functionalization of the benzene ring of the indole nucleus, particularly at the C-4 position, is challenging due to the higher reactivity of the pyrrole (B145914) ring. Directed metalation strategies are often employed to achieve regioselectivity. By introducing a directing group at the N-1 position, it is possible to direct a metalating agent, such as an organolithium reagent, to the C-7 or C-4 position. Subsequent quenching with an electrophile, like methyl iodide, would introduce the methyl group at the desired position. The choice of the directing group and the reaction conditions are critical for controlling the regioselectivity.

Tandem Reactions and Cascade Processes for Disubstituted Indoles

A strategy for the synthesis of 2,3-disubstituted indoles has been developed from 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione via a tandem reduction/condensation/fragmentation/cyclization sequence. rsc.org While this leads to 2,3-disubstitution, it demonstrates the potential of tandem reactions in constructing polysubstituted indoles.

Another relevant tandem process is the palladium/norbornene-catalyzed ortho-amination/ipso-Heck cyclization, which provides a route to C3,C4-disubstituted indoles. nih.gov Although this method targets a different substitution pattern, the underlying principle of combining multiple transformations in a single pot is applicable to the design of synthetic routes for other disubstituted indoles. A consecutive four-component synthesis of trisubstituted 3-iodoindoles has also been reported, involving an alkynylation–cyclization–iodination–alkylation sequence. nih.govbeilstein-journals.org

Considerations for Stereoselective Synthesis in Alkyl-Substituted Indoles

While this compound itself is not a chiral molecule, the principles of stereoselective synthesis are highly relevant for the preparation of analogous structures where the alkyl substituents bear stereocenters. The development of enantioselective methods for the functionalization of indoles is a very active area of research.

Asymmetric Friedel-Crafts alkylation of indoles is a common strategy to introduce chiral alkyl groups, particularly at the C-3 position. mdpi.com Chiral Lewis acids or Brønsted acids can be used as catalysts to control the enantioselectivity of the reaction. For instance, the Brønsted acid-catalyzed transfer hydrogenation of 3H-indoles provides an efficient route to optically active indolines with high enantioselectivities. organic-chemistry.org

The stereoselective synthesis of N-substituted indoles with stereocenters in the side chain can be achieved through various catalytic methods. researchgate.net For example, a cooperative Cu/Ir-catalyzed asymmetric allylic alkylation followed by an intramolecular Friedel-Crafts reaction has been used to synthesize enantioenriched azepino[3,4,5-cd]-indoles with excellent diastereo- and enantioselective control. nih.gov This highlights the potential for creating multiple stereocenters in indole derivatives with high precision.

Table 3: Approaches to Stereoselective Synthesis of Alkyl-Substituted Indoles
MethodCatalyst/SystemOutcomeReference
Brønsted acid-catalyzed transfer hydrogenationChiral Brønsted acidOptically active indolines organic-chemistry.org
Cooperative Cu/Ir-catalyzed asymmetric allylic alkylationCu/Ir dual catalystEnantioenriched azepino[3,4,5-cd]-indoles nih.gov
Asymmetric Friedel-Crafts alkylationChiral aziridine-phosphinesChiral Friedel-Crafts products mdpi.com

Chemical Reactivity and Transformations of 2 Isopropyl 4 Methyl 1h Indole

Electrophilic Aromatic Substitution (EAS) on the Indole (B1671886) Nucleus

Indole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution. bhu.ac.in The rate of this reaction is significantly faster than that of benzene (B151609). pearson.com The preferred site for electrophilic attack on the indole ring is typically the C3 position. bhu.ac.inpearson.com This preference is attributed to the ability of the nitrogen atom's lone pair to stabilize the resulting cationic intermediate (the Wheland intermediate) without disrupting the aromaticity of the fused benzene ring. bhu.ac.inic.ac.uk

In 2,4-disubstituted indoles like 2-isopropyl-4-methyl-1H-indole, the C3 position is sterically hindered by the adjacent C2-isopropyl group and electronically influenced by the C4-methyl group. While the C3 position is the most electron-rich and generally favored for electrophilic attack in unsubstituted indoles, the substitution pattern in this specific molecule alters the expected reactivity. smolecule.com

When the C3 position is blocked, electrophilic substitution can occur at other positions on the indole nucleus. If both the C2 and C3 positions are occupied, the electrophile typically attacks the benzene portion of the molecule, often at the C6 position. bhu.ac.in For this compound, with the C2 and C4 positions substituted, the most likely site for electrophilic attack would be C3, followed by positions on the benzene ring (C5, C6, C7), depending on the reaction conditions and the nature of the electrophile.

The isopropyl group at the C2 position and the methyl group at the C4 position both have an impact on the reactivity of the indole ring.

Isopropyl Group (at C2): This bulky alkyl group exerts a significant steric effect, potentially hindering the approach of electrophiles to the C3 position. Electronically, the isopropyl group is weakly electron-donating through an inductive effect, which can slightly enhance the electron density of the pyrrole (B145914) ring.

Methyl Group (at C4): The methyl group is also electron-donating through an inductive effect and hyperconjugation. This increases the electron density of the benzene ring portion of the indole nucleus, potentially influencing the regioselectivity of substitution on that ring. vulcanchem.com

Reactions Involving the Indole Nitrogen (N-H)

The nitrogen atom in the indole ring possesses a lone pair of electrons and an acidic proton, allowing for a variety of reactions at this position.

The indole nitrogen can be deprotonated by a strong base to form an indolyl anion, which is a potent nucleophile. This anion can then react with electrophiles such as alkyl halides or acyl halides in N-alkylation and N-acylation reactions, respectively. bhu.ac.ingoogle.com

Commonly used bases for deprotonation include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and organolithium reagents. bhu.ac.intandfonline.com The choice of base and solvent can influence whether the subsequent reaction occurs at the nitrogen or at the C3 position. More ionic salts, like those formed with sodium or potassium, tend to favor N-substitution. bhu.ac.in

A one-pot, three-component reaction involving a Fischer indolization followed by N-alkylation has been developed for the rapid synthesis of 1,2,3-trisubstituted indoles. rsc.org This methodology could potentially be adapted for the N-alkylation of this compound.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indoles

Reaction TypeReagentsProduct TypeReference
N-MethylationDimethyl carbonate (DMC), DABCO (catalyst)1-Methylindole derivative google.com
N-BenzylationDibenzyl carbonate, DABCO (catalyst)1-Benzylindole derivative google.com
N-AlkylationAlkyl halide, NaH1-Alkylindole derivative rsc.org
N-AcylationAcyl halide, N-indolyl magnesium halide3-Acylindole derivative bhu.ac.in

This table provides generalized examples and not specific reactions for this compound.

In the course of a multi-step synthesis, it is often necessary to protect the indole nitrogen to prevent unwanted side reactions. The protecting group can be removed later in the synthetic sequence. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common N-protecting groups for indoles include:

Tosyl (Ts): A robust group, often removed with strong reducing agents or strong bases.

Boc (tert-butyloxycarbonyl): Easily removed under acidic conditions. nih.gov

Acetyl (Ac): Can be removed by hydrolysis. nih.gov

Benzyl (B1604629) (Bn): Typically removed by hydrogenolysis.

The selection of a suitable protecting group is essential for achieving the desired chemical transformation on other parts of the this compound molecule. mdpi.com

Reactivity of the Alkyl Side Chains (Isopropyl and Methyl)

The alkyl side chains (isopropyl and methyl) on the indole ring are generally less reactive than the heterocyclic core. However, under certain conditions, they can undergo reactions.

The methyl group at C4 is a potential site for radical substitution, although such reactions are less common and often require harsh conditions. More synthetically useful transformations would likely involve functionalization of the indole ring first, followed by modifications of the side chains if necessary. Recent advances have shown that electrochemical C(sp³)–H amination can occur on alkyl-substituted indoles, suggesting a potential route for functionalizing the methyl or isopropyl groups, though specific examples for this particular compound are not available. rsc.org

Oxidation and Reduction Pathways of Alkyl Substituents

The alkyl substituents on the indole ring, the isopropyl group at C2 and the methyl group at C4, present potential sites for oxidation and reduction reactions, although specific literature on this compound is limited. However, by analogy with other alkyl-substituted indoles, plausible reaction pathways can be inferred.

Oxidation: The benzylic C-H bonds of the 4-methyl group and the tertiary C-H bond of the 2-isopropyl group are susceptible to oxidation under various conditions. The oxidation of methyl groups on the indole nucleus, particularly at the C2 position, has been documented. For instance, the autoxidation of 3-alkyl-2-methylindoles in carboxylic acids can selectively yield 2-formylindoles. mdpi.com A similar transformation could be envisioned for the 4-methyl group of this compound, potentially yielding 2-isopropyl-1H-indole-4-carbaldehyde. Reagents like manganese dioxide (MnO2) have also been employed for the oxidation of methyl groups on the indole core. jst.go.jp The oxidation of the indole ring itself, leading to oxindole (B195798) derivatives, is a common reaction, often catalyzed by metal complexes or enzymes. acs.orgnih.govresearchgate.net For example, a manganese-containing artificial mini-enzyme has been shown to catalyze the selective oxidation of indole at the C3 position. acs.org

Reduction: The indole ring itself is relatively resistant to reduction under mild conditions. However, the pyrrole ring can be reduced to an indoline (B122111) under more forcing conditions, such as with zinc in hydrochloric acid or sodium cyanoborohydride in acetic acid. purdue.edu The reduction of indole-2-carboxylic acids to the corresponding indoline-2-carboxylic acids can be achieved using dissolving metal reductions, for instance, with lithium, sodium, or potassium in liquid ammonia (B1221849) in the presence of a weak proton donor like aniline (B41778) or t-butyl alcohol. google.com While direct reduction of the alkyl substituents is not a typical transformation, functional groups introduced via oxidation of these substituents can be readily reduced. For example, a formyl group, obtained from the oxidation of the methyl group, can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride. Similarly, an ester group can be reduced to an alcohol using lithium aluminum hydride.

Table 1: Examples of Oxidation and Reduction Reactions on Analogous Indole Derivatives

Starting MaterialReagent(s) and ConditionsProduct(s)Reaction TypeReference(s)
3-Alkyl-2-methylindolesAir, Propionic acid, Reflux3-Alkyl-2-formylindolesOxidation mdpi.com
5-Methoxy-1-phenylsulfonyl-2-methylindole-3-aldehydeActive Manganese Dioxide5-Methoxy-1-phenylsulfonyl-1H-indole-2,3-dicarbaldehydeOxidation jst.go.jp
IndoleMn-MC6*a (catalyst), H₂O₂, TFE2-(2,2,2-Trifluoroethoxy)-1H-indol-3(2H)-oneOxidation acs.org
Indole-2-carboxylic acidLi, Liquid NH₃, AnilineIndoline-2-carboxylic acidReduction google.com
Ethyl 5-isopropyl-1H-indole-2-carboxylateLithium aluminum hydride(5-Isopropyl-1H-indol-2-yl)methanolReduction

Functionalization of the Isopropyl and Methyl Groups for Further Derivatization

The isopropyl and methyl groups of this compound offer opportunities for functionalization, enabling the synthesis of a diverse range of derivatives. These reactions typically target the C-H bonds of the alkyl groups, particularly the more reactive benzylic protons of the 4-methyl group and the tertiary proton of the 2-isopropyl group.

Functionalization of the 4-Methyl Group: The 4-methyl group is a benzylic position and is therefore susceptible to radical halogenation and subsequent nucleophilic substitution. For example, treatment with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide can lead to the formation of 4-(bromomethyl)-2-isopropyl-1H-indole. This bromo-derivative is a versatile intermediate that can react with various nucleophiles to introduce a wide array of functional groups.

Functionalization of the 2-Isopropyl Group: The tertiary C-H bond of the isopropyl group is also a site for potential functionalization, although it is generally less reactive than a benzylic C-H bond. Radical-based methods could be employed for its functionalization. rsc.org For instance, photoredox catalysis has emerged as a powerful tool for the C-H functionalization of alkyl groups on heterocyclic systems. rsc.org

Direct C-H functionalization methods catalyzed by transition metals offer another avenue for derivatization. While often targeting the indole ring itself, conditions can be tailored to favor functionalization of the alkyl substituents. nih.gov

Table 2: Examples of Alkyl Group Functionalization on Analogous Indole Derivatives

Starting Indole DerivativeReagent(s) and ConditionsFunctionalized ProductType of FunctionalizationReference(s)
3-Substituted 2-methylindolesSilver Acetate, Carboxylic Acids2-Acetoxymethyl-3-substituted indolesBenzylic Acetoxylation mdpi.com
Indoles4-Substituted-N,N-dimethylanilines, KI, TBPB1-Aminomethyl-3-formylindolesC3-Formylation and N-Aminomethylation researchgate.net
Indoles with C3-alkyl groupAryl (pseudo)halides, [Ir] photocatalyst, NiCl₂·glyme, DBU, LiClC3-(Aryl)alkylindolesBenzylic C(sp³)–H Arylation rsc.org

Cycloaddition and Rearrangement Reactions of Indole Derivatives

Indole and its derivatives can participate in a variety of cycloaddition and rearrangement reactions, leading to the formation of complex polycyclic structures. The specific reactivity of this compound in these transformations would be governed by the electronic and steric effects of its substituents.

Cycloaddition Reactions: The indole nucleus can act as either a diene or a dienophile in Diels-Alder reactions, although its aromatic character often requires activation for it to participate efficiently. nih.gov The C2-C3 double bond of the pyrrole ring is the most common site of dienophilic attack. For 2,3-disubstituted indoles, dearomative [4+2] cycloaddition reactions have been reported, leading to polycyclic fused indolines. nih.gov In the context of this compound, it could potentially react as a dienophile across the C2-C3 bond with a suitable diene. Furthermore, indoles can participate in [3+2] cycloaddition reactions with various three-atom components, such as azaoxyallyl cations, to furnish pyrroloindolines. acs.org The electron-rich nature of the 2,4-dialkyl-substituted indole would favor reactions with electron-deficient partners.

Rearrangement Reactions: Acid-catalyzed rearrangements are common for indole derivatives. clockss.orgacs.org For instance, 3-substituted indoles can undergo a 1,2-migration of the substituent from the C3 to the C2 position in the presence of a strong acid like trifluoromethanesulfonic acid. jst.go.jp This type of "dance reaction" could potentially be applied to a derivative of this compound if a substituent is first introduced at the C3 position. The Fischer indole synthesis itself, a key method for preparing indoles, involves a -sigmatropic rearrangement of a phenylhydrazone intermediate. vulcanchem.comrsc.org

Table 3: Examples of Cycloaddition and Rearrangement Reactions Involving Indole Derivatives

Indole DerivativeReaction PartnerReagent(s) and ConditionsProduct TypeReaction TypeReference(s)
2,3-Disubstituted indoles1-(Phenylethynyl)naphthalen-2-olChiral Phosphoric Acid Catalyst, Toluene, 50 °CPolycyclic fused indoline[4+2] Cycloaddition nih.gov
3-Substituted indolesα-Chloro-N-acyl-N-Boc-glycinamidesAgOTf, 2,6-lutidine, CH₂Cl₂Pyrroloindoline[3+2] Cycloaddition acs.org
3-Isopropyl-1H-indoleTrifluoromethanesulfonic acid, CH₂Cl₂2-Isopropyl-1H-indole1,2-Migration (Rearrangement) jst.go.jp
N-Alkyl-N-nitrosoanilinesAcidN-Alkyl-p-nitrosoanilinesFischer-Hepp Rearrangement clockss.org
4-(Indol-2-yl)-4-oxobutanal derivativesVarious nucleophilesp-Toluenesulfonic acid, MeCN or HFIP4-Functionalized tetrahydrocarbazolonesCascade Reaction (Friedel-Crafts/SN) acs.org

Advanced Characterization and Structure Elucidation of 2 Isopropyl 4 Methyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of an organic molecule. A full suite of one- and two-dimensional NMR experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the indole (B1671886) core.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The number of signals, their chemical shifts (δ), signal multiplicities, and integration values in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, allow for the initial mapping of the molecular structure.

The ¹H NMR spectrum of 2-Isopropyl-4-methyl-1H-indole is expected to show distinct signals corresponding to the aromatic protons on the indole ring, the N-H proton, the protons of the C4-methyl group, and the protons of the C2-isopropyl group. The isopropyl group itself presents as a characteristic septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃). The aromatic region would display signals for the three adjacent protons on the benzene (B151609) portion of the indole ring.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The chemical shifts of the carbons in the indole ring are diagnostic of the bicyclic aromatic system, while the signals for the isopropyl and methyl carbons appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.00 br s 1H NH -1
~7.15 d 1H Ar-H 7
~7.00 t 1H Ar-H 6
~6.85 d 1H Ar-H 5
~6.20 s 1H CH -3
~3.10 sept 1H CH (CH₃)₂
~2.50 s 3H Ar-CH₃

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Chemical Shift (δ, ppm) Assignment
~145.0 C -2
~136.0 C -7a
~130.0 C -4
~128.5 C -3a
~122.0 C -6
~120.0 C -5
~109.0 C -7
~99.0 C -3
~32.0 C H(CH₃)₂
~22.5 CH(C H₃)₂

Two-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms, which confirms the substitution pattern that may be ambiguous from 1D spectra alone.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key COSY correlation would be observed between the isopropyl methine proton (~3.10 ppm) and the isopropyl methyl protons (~1.35 ppm). Additionally, correlations among the adjacent aromatic protons (H5, H6, H7) would confirm their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the definitive assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to an already assigned proton signal from the ¹H NMR spectrum.

A correlation from the C4-methyl protons (~2.50 ppm) to the C3a, C4, and C5 carbons.

A correlation from the isopropyl methine proton (~3.10 ppm) to the C2 and C3 carbons of the indole ring, confirming its position at C2.

A correlation from the H3 proton (~6.20 ppm) to the C2, C3a, and C4 carbons, as well as the isopropyl methine carbon.

Table 3: Key Predicted HMBC Correlations for Structural Confirmation

Proton (¹H) Correlated Carbons (¹³C) Structural Significance
C4-H C3a, C4, C5 Confirms methyl group at C4 position
C2-CH C2, C3, C(CH₃)₂ Confirms isopropyl group at C2 position
H -3 C2, C3a, C4, CH (CH₃)₂ Links the indole core to the substituents

| H -7 | C5, C7a | Confirms aromatic ring connectivity |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A NOESY spectrum could show a spatial correlation between the protons of the C2-isopropyl group and the H3 proton, providing further confirmation of the substituent's location.

To further validate the structural assignment, computational methods such as Density Functional Theory (DFT) can be employed to predict the ¹H and ¹³C NMR chemical shifts. The process involves first calculating the optimized geometry of the molecule and then computing the NMR shielding tensors. These theoretical values are then scaled and compared with the experimental chemical shifts. A strong correlation between the predicted and observed data provides a high degree of confidence in the proposed structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, which is used to determine the molecular weight and elemental formula, and to gain further structural insights.

HRMS is used to measure the mass of the molecular ion with very high precision (typically to four or five decimal places). This allows for the calculation of the unique elemental formula of the compound. For this compound, the expected molecular formula is C₁₂H₁₅N. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass.

Table 4: HRMS Data for this compound

Formula Calculated Exact Mass (m/z)

In techniques like Electron Ionization Mass Spectrometry (EI-MS), the molecular ion is induced to break apart into smaller, characteristic fragment ions. The analysis of this fragmentation pattern provides corroborating evidence for the proposed structure.

For this compound, the most characteristic fragmentation is expected to be the loss of a methyl radical (•CH₃) from the isopropyl group. This cleavage results in a highly stable secondary benzylic-type carbocation, which would give rise to a prominent peak at m/z 158 (M-15). This is often the base peak in the spectrum for such structures.

Table 5: Major Predicted Mass Spectrometry Fragments

m/z Ion Structure Description
173 [C₁₂H₁₅N]⁺• Molecular Ion (M⁺•)

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Coupled chromatographic and spectrometric techniques are indispensable for the unambiguous identification and structural analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. In GC-MS, the compound is first vaporized and separated from other components in a gaseous mobile phase. The separation is typically achieved on a capillary column, such as one coated with a nonpolar stationary phase like 5% phenyl polysiloxane. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature. For this compound, the retention time would be influenced by its volatility and interaction with the stationary phase.

Following separation by GC, the compound enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. The fragmentation pattern is a molecular fingerprint that allows for structural elucidation.

For this compound, the molecular ion peak [M]•+ would be expected at an m/z corresponding to its molecular weight. Key fragmentation pathways for alkylindoles often involve the cleavage of the alkyl substituents. The isopropyl group may undergo fragmentation to lose a methyl group (a loss of 15 Da), resulting in a prominent peak at [M-15]+. Another characteristic fragmentation could be the loss of the entire isopropyl group (a loss of 43 Da), leading to a peak at [M-43]+. The stability of the resulting carbocations and radical fragments dictates the relative intensities of these peaks.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is employed for the analysis of less volatile or thermally sensitive compounds. In this technique, the compound is separated in a liquid mobile phase on a packed column. For indole derivatives, reversed-phase HPLC is common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with a formic acid modifier to improve ionization. moravek.commdpi.com

After separation, the eluent from the HPLC is introduced into the mass spectrometer. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), are typically used to minimize fragmentation and preserve the molecular ion. nih.gov For this compound, analysis in positive ion mode would likely show a prominent protonated molecule [M+H]+. By adjusting the cone voltage in the mass spectrometer, controlled fragmentation can be induced to obtain structural information, similar to that in GC-MS.

Technique Typical Parameters Expected Results for this compound
GC-MS Column: 5% phenyl polysiloxane capillary columnIonization: Electron Impact (EI)Molecular Ion [M]•+Key Fragments: [M-15]+, [M-43]+
HPLC-MS Column: C18 reversed-phaseMobile Phase: Acetonitrile/Water with Formic AcidIonization: Electrospray (ESI)Protonated Molecule [M+H]+

Chromatographic Methods for Purification and Analytical Profiling

Chromatographic techniques are fundamental for both the purification of this compound and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

HPLC is a cornerstone technique for determining the purity of this compound and for its isolation from reaction mixtures or natural sources. teledynelabs.com The choice of stationary and mobile phases is critical for achieving optimal separation. rjptonline.org

For purity assessment, a reversed-phase HPLC method is generally suitable. moravek.com A C18 or C8 stationary phase is commonly used, providing a nonpolar surface for interaction with the analyte. The mobile phase typically consists of a polar solvent mixture, such as acetonitrile and water, or methanol and water. moravek.com The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Isocratic elution (constant mobile phase composition) or gradient elution (varying mobile phase composition) can be employed to achieve the desired resolution. Detection is often performed using a UV detector, as the indole ring system possesses a strong chromophore. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

For preparative HPLC, the goal is to isolate the pure compound. The principles are the same as for analytical HPLC, but larger columns with higher loading capacities are used. The collected fractions corresponding to the desired peak are then combined, and the solvent is removed to yield the purified this compound.

Parameter Analytical HPLC Preparative HPLC
Column C18, 4.6 mm ID, 5 µm particle sizeC18, >20 mm ID, >5 µm particle size
Mobile Phase Acetonitrile/Water GradientAcetonitrile/Water Isocratic or Gradient
Flow Rate 0.5 - 1.5 mL/min>10 mL/min
Detection UV (e.g., 280 nm)UV (e.g., 280 nm)
Objective Purity AssessmentIsolation and Purification

Gas Chromatography (GC) for Volatile Compound Analysis

Gas chromatography is a highly effective method for the analysis of volatile compounds like this compound. nih.gov The separation in GC is based on the compound's boiling point and its interaction with the stationary phase.

A typical GC analysis would involve injecting a solution of the compound into a heated injection port, where it is vaporized. An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. For alkylated indoles, a nonpolar or medium-polarity column, such as one with a polydimethylsiloxane (B3030410) or phenyl-substituted stationary phase, is often used. mdpi.com The oven temperature can be held constant (isothermal) or programmed to increase over time to facilitate the separation of compounds with different boiling points.

The retention time of this compound is a key identifier. Detection is commonly achieved with a Flame Ionization Detector (FID), which is sensitive to organic compounds, or a mass spectrometer as discussed previously. GC-FID can be used for quantitative analysis by comparing the peak area to that of a known standard.

X-Ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org To perform this analysis on this compound, a single crystal of high quality is required.

The fundamental principle of X-ray crystallography involves irradiating a crystal with a monochromatic beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of atoms in the crystal lattice, the scattered waves interfere constructively in specific directions, creating a diffraction pattern. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this electron density map, the positions of the individual atoms can be determined with high precision.

Spectroscopic Methods: UV-Vis and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of this compound, which arise from electronic transitions within the indole chromophore.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. The indole ring system has characteristic absorption bands due to π → π* transitions. Typically, indoles exhibit two main absorption bands: a strong band around 200-230 nm (the ¹Bb band) and a weaker, more structured band between 260-290 nm (the ¹La and ¹Lb bands). researchgate.net The positions and intensities of these bands can be influenced by the substituents on the indole ring. For this compound, the alkyl substituents are expected to cause a slight red-shift (bathochromic shift) of these absorption maxima compared to the parent indole molecule due to their electron-donating inductive effects.

Fluorescence spectroscopy provides information about the emission of light from an electronically excited molecule as it returns to its ground state. Many indole derivatives are fluorescent. nih.govspiedigitallibrary.org After absorbing a photon of light and being promoted to an excited state, the molecule can relax to the ground state by emitting a photon of lower energy (longer wavelength). The difference between the absorption maximum and the emission maximum is known as the Stokes shift. The fluorescence spectrum and quantum yield (the efficiency of the fluorescence process) are sensitive to the molecular structure and the local environment, such as the polarity of the solvent. acs.org The alkyl substituents in this compound are likely to have a modest effect on the fluorescence properties compared to the unsubstituted indole.

Spectroscopic Property Expected Observation for this compound
UV-Vis Absorption (λmax) ~280-290 nm (¹La, ¹Lb bands)~220-230 nm (¹Bb band)
Fluorescence Emission (λem) ~330-350 nm (in a nonpolar solvent)
Stokes Shift ~40-60 nm

Computational and Theoretical Studies on 2 Isopropyl 4 Methyl 1h Indole

Molecular Docking Studies

In Silico Screening of Derivatives

In silico screening has become an indispensable tool in modern drug discovery, allowing for the rapid assessment of large libraries of virtual compounds against biological targets. For derivatives of 2-Isopropyl-4-methyl-1H-indole, this approach can be instrumental in identifying potential therapeutic applications. The process typically involves high-throughput virtual screening (HTVS) where the binding affinity and mode of interaction of the derivatives with the active site of a target protein are computationally evaluated.

One area of significant interest for indole-based compounds is the inhibition of protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. researchgate.netbenthamdirect.comnih.gov For instance, in silico screening of indole (B1671886) derivatives against various tyrosine kinases can identify compounds that are predicted to bind strongly to the ATP-binding site of the kinase domain. researchgate.net This is often followed by more rigorous computational analyses, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, to filter and prioritize candidates for synthesis and in vitro testing. rjptonline.org

Table 1: Representative In Silico Screening Protocol for Indole Derivatives

Step Description
Library Generation Virtual derivatives of this compound are created by adding various functional groups at different positions of the indole ring.
Target Selection A specific protein target, such as a protein kinase (e.g., EGFR, Pim-1), is chosen based on its therapeutic relevance. rjptonline.org
High-Throughput Virtual Screening (HTVS) The virtual library is rapidly screened against the target's binding site to identify initial "hit" compounds based on docking scores.
Molecular Docking The "hit" compounds are then subjected to more precise molecular docking simulations to analyze their binding poses and interactions with key amino acid residues in the active site.
ADMET Prediction The physicochemical and pharmacokinetic properties of the most promising candidates are predicted to assess their drug-likeness.

| Prioritization | Based on the combined results of docking scores, binding interactions, and ADMET properties, a final set of compounds is selected for experimental validation. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of new, unsynthesized compounds.

Development of Statistical Models Linking Structural Descriptors to Biological Activities

For a series of this compound derivatives, a QSAR model can be developed by first synthesizing and testing a set of these compounds for a specific biological activity (e.g., inhibitory concentration IC50 against a particular enzyme). orientjchem.org The next step involves calculating a wide range of molecular descriptors for each compound. Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then employed to build a model that correlates a subset of these descriptors with the observed biological activity. orientjchem.org For instance, a 2D-QSAR model for indole derivatives as anti-cancer agents might reveal that specific structural features are either positively or negatively correlated with their potency. orientjchem.org

Utilization of Hydrophobic, Geometric, Electronic, and Topological Descriptors

The predictive power of a QSAR model is highly dependent on the types of molecular descriptors used. These descriptors quantify different aspects of a molecule's structure and properties.

Hydrophobic Descriptors: These describe the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. A common hydrophobic descriptor is LogP, the logarithm of the partition coefficient between octanol (B41247) and water.

Geometric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular surface area, volume, and specific steric parameters.

Electronic Descriptors: These quantify the electronic properties of a molecule, including dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are critical for understanding electrostatic and orbital interactions with the target.

| Topological | Wiener Index | A distance-based descriptor that reflects the branching of the molecular skeleton. |

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and interactions of molecules over time.

Conformational Analysis and Dynamic Behavior of the Compound

MD simulations of this compound in an aqueous environment can reveal its preferred conformations and the flexibility of its substituents. The isopropyl and methyl groups can rotate, and the indole ring itself can undergo subtle fluctuations. Understanding the conformational landscape of the molecule is crucial, as only specific conformations may be able to bind effectively to a biological target. The simulations can provide information on the relative energies of different conformers and the energy barriers between them.

Assessment of Ligand-Receptor Complex Stability

Once a potential protein target is identified, MD simulations of the this compound derivative in complex with the receptor can be performed to assess the stability of their interaction. nih.gov By simulating the complex over a period of nanoseconds to microseconds, researchers can observe whether the ligand remains stably bound in the active site or if it dissociates. nih.gov Key metrics for assessing stability include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are monitored over time. A stable RMSD suggests that the complex has reached equilibrium and the ligand is not undergoing large conformational changes or moving out of the binding pocket.

Root Mean Square Fluctuation (RMSF): The RMSF of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized by the ligand's binding.

Hydrogen Bond Analysis: The formation and breaking of hydrogen bonds between the ligand and the receptor are tracked throughout the simulation. Persistent hydrogen bonds are indicative of a stable interaction.

For example, MD simulations of indole derivatives targeting protein kinases have been used to confirm the stability of the predicted binding poses and to identify key interactions, such as hydrogen bonds with the hinge region of the kinase, that are crucial for inhibitory activity. nih.govlakeheadu.ca

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
Erlotinib
Osimertinib

Non Medicinal Applications of Indole Derivatives and Potential for 2 Isopropyl 4 Methyl 1h Indole

Materials Science: Application in Polymers and Advanced Materials

The unique electronic and structural properties of the indole (B1671886) ring make it a valuable building block for functional polymers and advanced materials. chim.it Indole derivatives serve as monomers for synthesizing high-performance polymers with desirable thermal, optical, and electrical characteristics. The electron-rich nature of the indole nucleus allows for the creation of materials with applications in electronics and photonics. researchgate.net

Research has demonstrated the synthesis of novel polyesters using indole-based dicarboxylate monomers. nih.govrsc.org These polymers exhibit high glass transition temperatures (Tg) and good thermal stability, positioning them as potential bio-based alternatives to fossil-fuel-derived plastics like PET. nih.gov For example, a series of amorphous biopolyesters prepared from an indole-dicarboxylate monomer and various aliphatic diols showed Tg values up to 99 °C and formed clear, transparent films. rsc.org

Furthermore, poly(N-arylene diindolylmethane)s (PMDINs) have been synthesized with high molecular weights and yields. These polymers display robust thermal stability and strong solid-state fluorescence, with some derivatives acting as efficient blue-light emitters. rsc.org The electroactivity of the indole ring also allows for cross-linking through electrochemical oxidation, creating stable films. rsc.org The incorporation of indole structures is also explored in the development of conducting polymers and microporous materials. nih.gov

Given these established applications, 2-Isopropyl-4-methyl-1H-indole could be explored as a functional monomer. The isopropyl and methyl substituents on the ring could influence the solubility, processability, and final properties of polymers. These alkyl groups might enhance the solubility of the resulting polymers in common organic solvents and affect the packing of polymer chains, thereby tuning the material's mechanical and thermal properties.

Table 1: Examples of Indole-Based Polymers and Their Properties

Polymer Type Monomer Example Key Properties Potential Application
Aromatic Polyesters Indole-based dicarboxylate High Glass Transition Temp. (up to 113 °C), Amorphous, Optically Transparent Bio-based plastics, packaging, coatings
Poly(N-arylene diindolylmethane)s 3,3′-Diindolylmethane High Molecular Weight, Good Thermal Stability (T5% ≥ 377 °C), Strong Solid-State Fluorescence, Electroactivity Blue-light emitters, electronic materials

Agricultural Sector: Role as Plant Growth Regulators and Agrochemical Precursors

Indole derivatives are of paramount importance in agriculture, primarily due to their role as phytohormones and their use as precursors for various agrochemicals. researchgate.netnih.gov The indole ring is the core structure of the auxin class of plant hormones, which are crucial for regulating numerous aspects of plant growth and development, including cell elongation, root formation, and fruit development. nih.govnrfhh.com

The most well-known native auxin is Indole-3-acetic acid (IAA). frontiersin.orgnih.gov Synthetic indole derivatives, such as Indole-3-butyric acid (IBA), are widely used commercially to stimulate root growth in plant cuttings. nih.govfrontiersin.orgnih.gov Other derivatives like Indole-3-acetonitrile (IAN) have also been shown to be effective plant growth regulators. frontiersin.orgnih.gov Beyond growth promotion, certain indole compounds can activate a plant's immune system, enhancing its resistance to biotic and abiotic stresses. frontiersin.orgnih.govnih.gov For instance, indole itself, as a volatile organic compound, can augment plant immunity against herbivorous insects. nih.gov

The indole scaffold is a key "privileged structure" for the discovery of new agrochemicals, including fungicides and herbicides. researchgate.net Its ability to mimic peptide structures and bind to enzymes makes it a valuable starting point for developing novel crop protection agents. frontiersin.orgnih.gov

The potential for This compound in this sector lies in its use as a precursor for novel, synthetic plant growth regulators or other agrochemicals. The specific substitution pattern of the isopropyl and methyl groups could lead to derivatives with modified activity, selectivity, or stability compared to existing compounds. By functionalizing the nitrogen atom or other positions on the ring, it could be converted into analogues of IAA or IBA to test for auxin-like activity.

Table 2: Indole Derivatives in Agriculture

Compound Name Abbreviation Function
Indole-3-acetic acid IAA Natural plant hormone (auxin), regulates cell division and elongation
Indole-3-butyric acid IBA Synthetic auxin, promotes root formation in cuttings
Indole-3-acetonitrile IAN Plant growth regulator, precursor to IAA in plants
Indole-3-acetamide IAM Precursor to IAA biosynthesis, affects plant growth

Industrial Applications: Dyes and Fine Chemicals

The history of indole in industrial chemistry is deeply connected to the production of dyes. wikipedia.org The iconic dye Indigo (B80030), known for its deep blue color, is a dimer of an indole derivative (indoxyl). chim.itopenmedicinalchemistryjournal.com For centuries, it was one of the most important natural dyes, and its synthetic production was a major milestone in industrial organic chemistry. openmedicinalchemistryjournal.com Other related indigoid dyes, such as Tyrian purple (6,6′-dibromoindigo), are also based on the indole framework. mdpi.com

Modern research continues to explore indole derivatives for creating new colorants. openmedicinalchemistryjournal.com The indole core acts as a chromophore, and its absorption properties can be tuned by adding different substituents. chim.it Enzymatic methods using unspecific peroxygenases (UPOs) have been developed for the synthesis of indigo and other indigoid dyes from indole and its substituted precursors, offering a more environmentally benign alternative to traditional chemical routes. mdpi.com

Beyond dyes, indole and its derivatives are important fine chemical raw materials and intermediates in organic synthesis. musechem.comatamanchemicals.com They serve as starting materials for a wide range of heterocyclic products. mdpi.com

This compound could serve as a valuable precursor for creating novel dyes. The oxidation and dimerization of this compound could lead to a substituted indigo analogue. The presence of the isopropyl and methyl groups would likely alter the final color, shifting it from the classic blue of indigo. These substituents could also impact the dye's properties, such as its solubility in different solvents or its lightfastness, making it potentially suitable for specialized applications in textiles or inks. multichemexports.com

Flavor and Fragrance Industry: Structural Motifs for Aroma Compounds

Indole possesses a famously dualistic olfactory character: at high concentrations, it has an intense and unpleasant fecal odor, but at very low concentrations, it imparts a pleasant floral scent. atamanchemicals.commultichemexports.comscentspiracy.com This property makes it an indispensable component in perfumery, particularly for recreating the natural scents of white flowers like jasmine, orange blossom, gardenia, and tuberose. multichemexports.comscentspiracy.comperfumerflavorist.com Natural jasmine oil, for example, contains about 2.5% indole. atamanchemicals.com In fragrance compositions, indole not only adds a floral note but also acts as a fixative, enhancing the longevity of other volatile components. multichemexports.com

While indole itself is the most prominent compound of this class in the industry, the search for novel aroma chemicals is constant. The modification of the indole structure through substitution can lead to new and interesting scent profiles. The specific structure of This compound suggests it could be a target for investigation as a novel aroma compound. Alkyl substitutions on heterocyclic rings are known to significantly influence their organoleptic properties. While no specific odor description for this compound is publicly available, related structures with similar substitution patterns, such as 2-isopropyl-4-methylthiazole, are known flavor and fragrance agents with green, nutty, and fruity notes. sigmaaldrich.com This suggests that this compound could possess a complex aroma profile, potentially with floral, nutty, or earthy characteristics, making it a candidate for sensory evaluation and potential use in fine fragrance or flavor formulations. nrfhh.com

Conclusion and Future Research Directions

Synthesis and Derivatization: Challenges and Opportunities for 2-Isopropyl-4-methyl-1H-indole

The synthesis of this compound primarily relies on established methodologies for indole (B1671886) ring formation, with the Fischer indole synthesis being a cornerstone approach. wikipedia.orgtestbook.combyjus.com This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone derived from 3-methyl-4-isopropylaniline and a suitable ketone.

Challenges:

Steric Hindrance: The presence of the bulky isopropyl group at the C2 position can present steric challenges during both the initial synthesis and subsequent derivatization reactions. This may necessitate the use of more forcing reaction conditions or specialized catalytic systems to achieve high yields. youtube.comorganic-chemistry.org

Regioselectivity: Functionalization of the indole ring at positions other than the highly reactive C3 position can be challenging. Directing groups or specific reaction conditions are often required to achieve selective substitution at the C4, C5, C6, or C7 positions. rsc.orgscispace.com

Reaction Optimization: The Fischer indole synthesis, while versatile, can be sensitive to reaction parameters such as acid strength, temperature, and reaction time, potentially leading to the formation of undesired byproducts. scienceinfo.com

Opportunities:

Novel Catalytic Methods: The development of novel transition-metal-catalyzed cross-coupling reactions offers significant opportunities for the efficient and regioselective functionalization of the this compound scaffold.

C-H Functionalization: Exploring direct C-H activation strategies could provide more atom-economical and environmentally friendly routes for introducing new functional groups onto the indole core, bypassing the need for pre-functionalized starting materials. researchgate.net

Diversity-Oriented Synthesis: The this compound core can serve as a versatile starting point for the creation of diverse molecular libraries through various derivatization reactions, including N-alkylation, N-arylation, and electrophilic substitution at the C3 position.

A summary of potential synthetic strategies is presented in the table below.

Reaction Type Description Potential Application for this compound
Fischer Indole SynthesisAcid-catalyzed cyclization of a phenylhydrazone.Primary route for the synthesis of the core indole structure.
N-Alkylation/ArylationIntroduction of substituents at the indole nitrogen.Modification of electronic properties and steric bulk.
C3-FunctionalizationElectrophilic substitution at the most reactive carbon position.Introduction of a wide range of functional groups.
Transition-Metal CatalysisCross-coupling reactions for C-C and C-N bond formation.Regioselective functionalization at various positions.
C-H ActivationDirect functionalization of C-H bonds.Atom-economical and efficient derivatization.

Advancements in Analytical Characterization and Structural Confirmation

The unambiguous characterization of this compound and its derivatives is crucial for understanding their structure-property relationships. A combination of modern spectroscopic techniques is indispensable for this purpose.

Key Analytical Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus. rsc.org For this compound, characteristic signals for the isopropyl and methyl protons, as well as the aromatic protons of the indole ring, would be expected. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of the compound and its derivatives. beilstein-journals.org

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as the N-H stretch of the indole ring. rsc.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction provides the definitive three-dimensional structure, offering precise information on bond lengths, bond angles, and intermolecular interactions.

Future advancements in these techniques, such as higher field NMR spectrometers and more sensitive mass analyzers, will continue to refine the structural elucidation of novel derivatives of this compound.

Integration of Computational Methodologies for Rational Design and Mechanism Elucidation

Computational chemistry plays an increasingly vital role in modern chemical research, offering powerful tools for predicting molecular properties, understanding reaction mechanisms, and guiding the rational design of new molecules. nih.gov

Applications of Computational Methods:

Density Functional Theory (DFT): DFT calculations can be employed to investigate the electronic structure, molecular orbitals (HOMO and LUMO), and reactivity of this compound. rsc.orgniscpr.res.inniscpr.res.inmdpi.comresearchgate.net This information can help in predicting the regioselectivity of chemical reactions and understanding the influence of the isopropyl and methyl substituents.

Molecular Docking: For potential biological applications, molecular docking studies can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific protein targets. thesciencein.orgnih.gov

Reaction Mechanism Studies: Computational modeling can be used to elucidate the detailed mechanisms of synthetic reactions, such as the Fischer indole synthesis, providing insights into transition states and reaction intermediates. nih.gov

The integration of these computational approaches with experimental work will accelerate the discovery and optimization of new functional molecules based on this indole scaffold.

Prospects for the Development of Novel Functional Molecules Based on this compound Scaffold

The unique substitution pattern of this compound makes it an attractive scaffold for the development of novel functional molecules with potential applications in various fields. nih.gov

Potential Areas of Application:

Medicinal Chemistry: The indole nucleus is a privileged scaffold in drug discovery, and derivatives of this compound could be explored for a wide range of therapeutic targets. researchgate.neteurekaselect.com The specific substitution pattern may lead to enhanced selectivity or improved pharmacokinetic properties.

Materials Science: Indole-based compounds have been investigated for their use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of this compound derivatives could be tuned through further functionalization to create novel materials with desired optoelectronic characteristics.

Fluorescent Probes: The indole ring is known to be a fluorophore, and the rational design of derivatives of this compound could lead to the development of novel fluorescent probes for bioimaging and sensing applications. nih.govacs.org

The future of research on this compound is bright, with numerous opportunities to leverage its unique structural features for the creation of innovative and impactful molecules. A multidisciplinary approach, combining advanced synthesis, thorough characterization, and insightful computational modeling, will be key to unlocking the full potential of this fascinating indole derivative.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-Isopropyl-4-methyl-1H-indole, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound typically involves Friedel-Crafts alkylation or transition-metal-catalyzed cyclization. Key steps include:

  • Substrate Preparation : Use indole derivatives with pre-functionalized substituents (e.g., 4-methylindole) to introduce isopropyl groups via alkylation .
  • Catalytic Optimization : Test palladium or copper catalysts for regioselectivity, and monitor reaction progress via TLC or HPLC.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) followed by recrystallization (ethanol/water) to achieve >95% purity.
  • Characterization : Confirm structure via 1H^1 \text{H}/13C^{13} \text{C} NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) .

Q. How can the structural conformation of this compound be rigorously characterized?

  • Methodological Answer :

  • Crystallographic Analysis : Use SHELXL for small-molecule refinement and ORTEP-III for visualizing thermal ellipsoids and molecular packing .
  • Puckering Parameters : Apply Cremer-Pople coordinates to quantify non-planarity in the indole ring system, particularly if substituents induce torsional strain .
  • Spectroscopic Validation : Compare experimental 1H^1 \text{H} NMR chemical shifts with DFT-calculated values to validate electronic environments .

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data for this compound derivatives be resolved?

  • Methodological Answer :

  • Systematic Cross-Validation :

Replicate synthesis under inert conditions to exclude oxidation artifacts.

Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G* basis set).

Use dynamic NMR (variable-temperature 1H^1 \text{H}) to detect conformational exchange broadening in solution .

  • Error Analysis : Quantify discrepancies using R-factors (crystallography) and RMSD (spectroscopy vs. computation) .

Q. What non-covalent interactions dominate the solid-state packing of this compound, and how do they influence reactivity?

  • Methodological Answer :

  • Hirshfeld Surface Analysis : Map close contacts (e.g., C–H···π, π-π stacking) using CrystalExplorer.
  • Thermodynamic Studies : Perform DSC to correlate melting points with packing efficiency.
  • Reactivity Implications : Test solubility in polar/aprotic solvents (e.g., DMSO vs. toluene) to assess lattice energy effects on reaction kinetics .

Q. How can structure-activity relationship (SAR) studies for this compound derivatives be designed to explore pharmacological potential?

  • Methodological Answer :

  • Functionalization Strategies : Introduce substituents at N1, C2, or C4 via Suzuki coupling or Buchwald-Hartwig amination.
  • Biological Assays : Screen against target enzymes (e.g., kinases, cytochrome P450) using fluorescence polarization or SPR binding assays.
  • Computational Docking : Use AutoDock Vina to predict binding modes, prioritizing derivatives with low ΔG values .
  • Data Integration : Apply multivariate statistics (PCA, PLS) to correlate electronic/steric descriptors with bioactivity .

Methodological Resources

  • Crystallography : SHELXL (refinement) , ORTEP-III (visualization) , Cremer-Pople coordinates (ring analysis) .
  • Synthesis & Characterization : Friedel-Crafts protocols , NMR/DFT validation .
  • Data Reconciliation : Cross-disciplinary validation frameworks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.